4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Overview
Description
4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a chemical compound with the molecular formula C9H9ClN4O2 and a molecular weight of 240.65 g/mol . This compound belongs to the class of triazolopyridazine derivatives, which have garnered significant interest due to their potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as nonsteroidal anti-inflammatory drugs (nsaids), mainly act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes .
Mode of Action
Based on its structural similarity to nsaids, it may interact with its targets (potentially cox enzymes) and inhibit their activity, leading to a decrease in the production of prostaglandins .
Biochemical Pathways
If it acts similarly to nsaids, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins play key roles in inflammation, pain, and fever responses, so their reduction could lead to alleviation of these symptoms.
Result of Action
If it acts similarly to NSAIDs, its action could result in the reduction of inflammation, pain, and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-hydrazinylpyridazine with butanoic acid derivatives in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)piperidine-1-carboxylic acid tert-butyl ester
- N-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl benzamide
Uniqueness
4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is unique due to its specific structural features that confer high binding affinity to kinase targets. This specificity enhances its potential as a therapeutic agent in cancer treatment compared to other similar compounds .
Properties
IUPAC Name |
4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c10-6-4-5-8-12-11-7(14(8)13-6)2-1-3-9(15)16/h4-5H,1-3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARCPAXVULGGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191826 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146291-11-3 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146291-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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